N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a sulfonamide group, and a benzoxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the sulfonamide group and the methoxy substituent. Common reagents used in these reactions include ethylating agents, oxidizing agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its sulfonamide group is known to interact with proteins, making it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The benzoxazepine moiety may interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the sulfonamide and methoxy groups, along with the benzoxazepine core, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-7-24-18-12-16(8-9-19(18)29-13-22(4,5)21(24)25)23-30(26,27)17-10-14(2)20(28-6)15(3)11-17/h8-12,23H,7,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVWGGNWGFCBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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